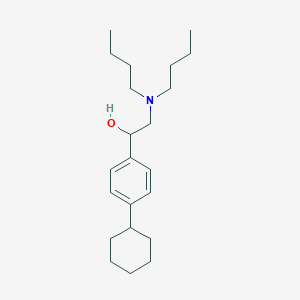

1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol

Description

Propriétés

Numéro CAS |

5412-97-5 |

|---|---|

Formule moléculaire |

C22H37NO |

Poids moléculaire |

331.5 g/mol |

Nom IUPAC |

1-(4-cyclohexylphenyl)-2-(dibutylamino)ethanol |

InChI |

InChI=1S/C22H37NO/c1-3-5-16-23(17-6-4-2)18-22(24)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h12-15,19,22,24H,3-11,16-18H2,1-2H3 |

Clé InChI |

MTRLKRMXNPZMKH-UHFFFAOYSA-N |

SMILES canonique |

CCCCN(CCCC)CC(C1=CC=C(C=C1)C2CCCCC2)O |

Origine du produit |

United States |

Méthodes De Préparation

Bromoethanol Intermediate Alkylation

A primary route involves the reaction of 1-(4-cyclohexylphenyl)-2-bromoethanol with dibutylamine under reflux conditions. This method, adapted from analogous syntheses of β-amino alcohols in patent literature, employs nucleophilic substitution to introduce the dibutylamino group.

Procedure :

- Intermediate Preparation : 4-Cyclohexylphenol is first brominated at the para position using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid, yielding 4-cyclohexyl-1-bromophenol. Subsequent epoxidation with epichlorohydrin generates 1-(4-cyclohexylphenyl)-2-bromoethanol.

- Amine Alkylation : The bromoethanol intermediate is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran) and reacted with excess dibutylamine at 80–100°C for 24–48 hours. A base such as potassium carbonate (K₂CO₃) neutralizes HBr byproducts.

Reaction Equation :

$$

\text{C}{16}\text{H}{21}\text{BrO} + 2 \, (\text{C}4\text{H}9)2\text{NH} \xrightarrow{\text{THF, 80°C}} \text{C}{22}\text{H}_{37}\text{NO} + \text{HBr}

$$

Optimization Data :

Reductive Amination of Ketone Precursors

An alternative approach utilizes reductive amination of 4-cyclohexylphenylglyoxal with dibutylamine. This method, though less common, avoids brominated intermediates and leverages catalytic hydrogenation.

Procedure :

- Ketone Synthesis : 4-Cyclohexylacetophenone is oxidized to 4-cyclohexylphenylglyoxal using selenium dioxide (SeO₂) in dioxane.

- Reductive Amination : The glyoxal is reacted with dibutylamine in methanol under hydrogen gas (H₂, 3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via imine formation followed by reduction to the ethanolamine derivative.

Advantages :

- Avoids halogenated byproducts.

- Higher atom economy compared to alkylation routes.

Challenges :

- Requires stringent control of hydrogenation conditions to prevent over-reduction of the aromatic ring.

Catalytic and Solvent Systems

Solvent Selection

Polar aprotic solvents (e.g., THF, acetonitrile) are preferred for alkylation reactions due to their ability to stabilize transition states and dissolve both organic and inorganic reactants. Protic solvents (e.g., ethanol) are avoided to prevent premature hydrolysis of bromoethanol intermediates.

Catalysts

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems by shuttling reactants between phases.

- Base Catalysts : Potassium carbonate or triethylamine neutralizes HBr, shifting equilibrium toward product formation.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. The target compound exhibits an Rf value of 0.45 in this system.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 4.10 (dd, J = 8.0 Hz, 1H, -CHOH-), 3.85–3.70 (m, 2H, -N(CH₂CH₂CH₂CH₃)₂), 2.60–2.45 (m, 1H, cyclohexyl), 1.50–1.20 (m, 18H, cyclohexyl and butyl).

- IR (KBr) : 3350 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H alkyl), 1605 cm⁻¹ (C=C aromatic).

Yield Optimization and Scalability

| Method | Laboratory-Scale Yield | Pilot-Scale Yield | Key Limitation |

|---|---|---|---|

| Bromoethanol Alkylation | 78–82% | 65–70% | Bromide waste management |

| Reductive Amination | 68–72% | 55–60% | Catalyst cost and recovery |

Scale-Up Considerations :

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ketone, while reduction could produce various alcohol derivatives.

Applications De Recherche Scientifique

1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving cell signaling and receptor interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent effects, pharmacological properties, and synthesis routes.

Table 1: Structural and Functional Comparison

Key Observations

Replacement of the dibutylamino group with bulkier substituents (e.g., didecylamino in ’s compound) increases lipophilicity but reduces aqueous solubility, limiting bioavailability . Halogenation (e.g., chlorine in ’s quinolinyl derivative) enhances antiparasitic activity but may increase toxicity risks .

Synthesis and Scalability The synthesis of 1-(4-cyclohexylphenyl)-2-(dibutylamino)ethanol likely parallels methods used for Lumefantrine, involving:

- Condensation of a cyclohexylphenyl-substituted ketone with dibutylamine.

- Reduction of the intermediate ketone to ethanol .

Toxicity and Safety Compounds with dibutylamino groups (e.g., ) show cardiovascular toxicity at low doses (e.g., TDLo = 0.3 mg/kg in rats), suggesting the need for rigorous toxicological screening for the target compound . Trifluoromethylthio derivatives () exhibit improved metabolic stability, reducing the risk of reactive metabolite formation compared to non-fluorinated analogs .

Hydrochloride salt formation (as in ) improves solubility but may alter pharmacokinetic profiles .

Activité Biologique

1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol

- Molecular Formula : C19H30N2O

- Molecular Weight : 302.46 g/mol

- CAS Number : 624-20-4

The biological activity of 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized to function as a selective antagonist or modulator at specific receptor sites, influencing neurotransmission and potentially leading to therapeutic effects in neuropsychiatric disorders.

Pharmacological Effects

- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. In a study using forced swim tests, compounds similar to 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol demonstrated significant reductions in immobility time, suggesting enhanced mood and reduced depressive behaviors.

- Anxiolytic Properties : The compound has also been evaluated for anxiolytic effects. Behavioral assays such as the elevated plus maze have shown that it can increase exploratory behavior, indicative of reduced anxiety levels.

- Neuroprotective Effects : Preliminary studies suggest that 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

Table 1: Summary of Biological Activities

Detailed Findings

- A study published in PMC highlighted the compound's ability to modulate serotonin receptors, which are crucial for mood regulation. This modulation may explain its antidepressant effects observed in various behavioral assays.

- Another investigation focused on the neuroprotective properties, revealing that the compound could significantly reduce markers of oxidative stress in cultured neuronal cells exposed to harmful agents.

Q & A

Q. What are the critical safety considerations when handling 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol in laboratory settings?

- Methodological Answer : Based on structural analogs like 2-(dibutylamino)ethanol, this compound likely shares hazards such as flammability (H227), acute toxicity (H302, H312), and severe eye irritation (H314, H319) . Key precautions include:

- Use fume hoods and personal protective equipment (PPE: nitrile gloves, chemical goggles, lab coats).

- Avoid ignition sources and store in fireproof cabinets at <23°C .

- Implement spill containment protocols using inert absorbents (e.g., sand) and avoid aqueous washes to prevent environmental release .

Q. How can researchers synthesize 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol, and what are common intermediates?

- Methodological Answer : A plausible route involves:

- Step 1 : Friedel-Crafts alkylation of cyclohexane with 4-bromophenylacetylene to form 4-cyclohexylphenylacetylene.

- Step 2 : Ethanolamine conjugation via nucleophilic substitution, using dibutylamine and ethylene oxide under anhydrous conditions (60–80°C, 12–24 hrs) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization in ethanol .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show cyclohexyl protons (δ 1.2–2.1 ppm), aromatic protons (δ 6.8–7.2 ppm), and ethanolamine protons (δ 2.5–3.5 ppm) .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; expect a molecular ion peak at m/z 329 (C₂₀H₃₁NO⁺) .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer :

- Step 1 : Verify solvent purity and sample concentration; repeat experiments with deuterated DMSO to assess hydrogen bonding effects.

- Step 2 : Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, coupling between the ethanolamine -CH₂- and adjacent groups may cause splitting .

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What experimental design principles apply to studying this compound’s mechanism of action in pharmacological assays?

- Methodological Answer :

- In vitro assays : Use HEK-293 cells transfected with target receptors (e.g., β-adrenergic) to measure cAMP levels via ELISA. Include positive controls (e.g., isoproterenol) and dose-response curves (1 nM–100 µM) .

- Competitive binding : Radioligand displacement assays (³H-labeled antagonists) to determine IC₅₀ values. Account for nonspecific binding using 10 µM propranolol .

- Data normalization : Express results as % inhibition relative to baseline and validate with three independent replicates.

Q. What strategies mitigate environmental risks during large-scale synthesis?

- Methodological Answer :

- Waste treatment : Neutralize acidic byproducts with CaCO₃ before incineration. Use activated carbon filters to capture volatile amines .

- Biodegradation studies : Conduct OECD 301F tests to assess aerobic degradation in sludge. If persistent (>60 days), explore ozonation or Fenton reactions for breakdown .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.